Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and various reagents. For example, a related compound, 2,2,2-Trifluoroethyl trifluoromethanesulfonate, can be obtained by hydrogenation catalyzed by anionic tris-phosphine ruthenium hydride complex . Another compound, ETHYL [BIS(2,2,2-TRIFLUOROETHOXY)PHOSPHINYL]ACETATE, can be synthesized by adding KHMDS to a stirred solution of 18-crown-6, THF, and bis (2,2,2-trifluoroethyl) phosphite .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various techniques. For instance, the molecular structure of 2,2,2-Trifluoroethyl trifluoromethanesulfonate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate can undergo hydrogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a liquid with a refractive index of 1.306 and a density of 1.611 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the use and study of such compounds can vary widely. For instance, 2,2,2-Trifluoroethyl methacrylate is a semifluorinated monomer that can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine. Its properties include chemical inertness, good wear resistance, and low dielectric constant . This suggests potential future applications in areas such as coatings and materials science.
Properties
IUPAC Name |
ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S/c1-3-16-9(15)4-7-6(2)14-8(17-7)5-10(11,12)13/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFDDPAWNRBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)CC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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